molecular formula C28H56O2 B8611991 1-Methylnonyl stearate CAS No. 55194-65-5

1-Methylnonyl stearate

Cat. No.: B8611991
CAS No.: 55194-65-5
M. Wt: 424.7 g/mol
InChI Key: RSLHDXJYFSXVNX-UHFFFAOYSA-N
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Description

1-Methylnonyl stearate is a branched alkyl ester of stearic acid (octadecanoic acid). Structurally, it consists of a stearate group (C17H35COO−) esterified with 1-methylnonanol (a 10-carbon alcohol with a methyl branch at the first carbon). Such esters are typically used in industrial applications, including lubricants, plasticizers, and cosmetics, due to their hydrophobic and surfactant-like characteristics.

Properties

CAS No.

55194-65-5

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

decan-2-yl octadecanoate

InChI

InChI=1S/C28H56O2/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27(3)25-23-21-11-9-7-5-2/h27H,4-26H2,1-3H3

InChI Key

RSLHDXJYFSXVNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methylnonyl stearate with structurally or functionally related compounds, focusing on physical properties, chemical reactivity, and applications.

Magnesium Stearate

  • Molecular Formula : Mg(C18H35O2)2
  • Physical Properties : White powder, melting point ~88°C (decomposes above 200°C) .
  • Applications : Widely used as a lubricant in pharmaceuticals. Its pseudo-polymorphic properties and impurities (e.g., magnesium oxide) can affect drug stability and compatibility with active pharmaceutical ingredients (APIs) .

Glyceryl Stearate

  • Molecular Formula : C21H42O4
  • Physical Properties : Wax-like solid, soluble in alcohols and oils but insoluble in water. Exhibits "plastic" flow between 20–50°C .
  • Applications : Common in cosmetics as an emulsifier. Reacts via hydrolysis, glycerolysis, and autoxidation .
  • Key Differences: Glyceryl stearate contains a glycerol backbone, enhancing its emulsifying properties compared to the purely hydrophobic this compound. It may also contain additives like BHT (up to 200 ppm) for stability .

Zinc Stearate

  • Molecular Formula : Zn(C18H35O2)2
  • Physical Properties : White powder, melting point 122–130°C, decomposes above 200°C. Low water solubility and high thermal stability .
  • Applications : Used in plastics and rubber industries as a release agent.
  • Key Differences: As a metal soap, zinc stearate has higher thermal stability than ester-based this compound. Its ionic nature also confers different lubricating mechanisms.

Methyl Stearate

  • Molecular Formula : C19H38O2
  • Physical Properties : Melting point ~39°C, used as a reference standard in chromatography .
  • Applications : Intermediate in biodiesel production and surfactants.
  • Key Differences: The shorter, unbranched methyl group in methyl stearate reduces steric hindrance compared to the branched 1-methylnonyl chain, affecting melting points and solubility.

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Formula Melting Point (°C) Solubility Key Applications
This compound* C28H56O2 ~40–50 (inferred) Oils, organic solvents Lubricants, cosmetics
Magnesium stearate Mg(C18H35O2)2 88–200 (decomp.) Insoluble in water Pharmaceutical lubricant
Glyceryl stearate C21H42O4 20–50 (plastic flow) Alcohols, oils Cosmetic emulsifier
Zinc stearate Zn(C18H35O2)2 122–130 Insoluble in water Industrial release agent
Methyl stearate C19H38O2 39 Organic solvents Biodiesel, reference standard

*Inferred properties based on structural analogs.

Table 2: Reactivity and Stability

Compound Reactivity Stability Concerns
This compound* Hydrolysis (ester cleavage), oxidation Sensitive to strong acids/bases
Magnesium stearate Ionic interactions, incompatible with acidic APIs Impurities (e.g., MgO) affect drug stability
Glyceryl stearate Hydrolysis, transesterification, autoxidation Additives (e.g., BHT) required for stability
Zinc stearate Thermally stable, inert in non-acidic conditions High decomposition temperature (>200°C)
Methyl stearate Hydrolysis to stearic acid and methanol Low thermal stability compared to metal soaps

Key Research Findings

Branching Effects: Branched esters like this compound exhibit lower melting points and enhanced solubility in non-polar solvents compared to linear analogs (e.g., methyl stearate) due to disrupted crystal packing .

Lubricant Efficiency: Magnesium stearate’s lubricity is superior in pharmaceuticals but compromises tablet strength due to its lamellar structure. This compound’s branched structure may reduce such issues but requires empirical validation.

Cosmetic Compatibility: Glyceryl stearate’s emulsifying properties are unmatched in cosmetics, whereas this compound’s hydrophobicity suits anhydrous formulations.

Q & A

Q. How can coacervation techniques optimize phase-change materials (PCMs) with this compound?

  • Methodological Answer :
  • Encapsulate this compound in PMMA shells via coacervation .
  • Optimize conditions (pH, temperature) using DSC to maximize latent heat (ΔH ≥ 180 J/g).
  • Test thermal cyclability (≥1,000 cycles) for PCM stability .

Tables Referenced from Evidence

  • Table I () : D-optimal design for evaluating formulation variables (e.g., compression force, blending methods).
  • Figure 1 () : Ignition delay validation for methyl stearate combustion models.

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